molecular formula C22H15BrO3 B11150527 7-[(4-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(4-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11150527
M. Wt: 407.3 g/mol
InChI Key: USSVSJIKMCKFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, phenylacetic acid, and salicylaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-bromophenol with phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with salicylaldehyde under acidic or basic conditions to form the chromen-2-one core.

    Substitution Reaction: The final step involves the substitution of the bromophenyl group at the 7th position of the chromen-2-one core using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of 7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can be substituted with other functional groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The interaction of the compound with its molecular targets can modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-BROMOPHENYL)METHOXY]PHENYL METHANOL: A compound with a similar bromophenyl group but different core structure.

    2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Another compound with a bromophenyl group and different functional groups.

Uniqueness

7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific chromen-2-one core structure and the presence of both bromophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15BrO3

Molecular Weight

407.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H15BrO3/c23-17-8-6-15(7-9-17)14-25-18-10-11-19-20(16-4-2-1-3-5-16)13-22(24)26-21(19)12-18/h1-13H,14H2

InChI Key

USSVSJIKMCKFGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.